Introduction: The Role of Boc-D-Pro-OMe in Synthetic Chemistry
Introduction: The Role of Boc-D-Pro-OMe in Synthetic Chemistry
An In-Depth Technical Guide to the Physical Properties of Boc-D-Pro-OMe
N-(tert-Butoxycarbonyl)-D-proline Methyl Ester, commonly abbreviated as Boc-D-Pro-OMe, is a pivotal chiral building block in modern organic and medicinal chemistry.[1][2] As a derivative of the natural amino acid D-proline, it features two critical modifications that enable its utility in complex synthetic pathways: the protection of the ring's secondary amine with a tert-butoxycarbonyl (Boc) group and the conversion of the carboxylic acid to a methyl ester (OMe).[3]
The Boc group provides robust protection under a wide array of reaction conditions, including basic and nucleophilic environments, yet it is strategically labile, allowing for its clean removal under mild acidic conditions.[3][] This acid-lability is a cornerstone of its application in stepwise solid-phase peptide synthesis (SPPS).[] Simultaneously, the methyl ester protects the carboxylic acid from unwanted reactions, such as during amide bond formation, and enhances the compound's solubility in organic solvents.[1][3] The D-configuration of the proline backbone is essential for synthesizing unnatural peptides, peptidomimetics, and chiral ligands, making Boc-D-Pro-OMe indispensable for developing novel therapeutics and asymmetric catalysts.[2]
This guide offers a comprehensive examination of the core physical and chemical properties of Boc-D-Pro-OMe, providing researchers, scientists, and drug development professionals with the technical data and methodological insights required for its effective application.
Core Physical and Chemical Properties
The physical properties of Boc-D-Pro-OMe dictate its handling, reactivity, and purification. The following table summarizes its key characteristics as compiled from authoritative chemical suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 73323-65-6 | [5][6][7] |
| Molecular Formula | C₁₁H₁₉NO₄ | [5][6][7] |
| Molecular Weight | 229.27 g/mol | [5][7][8] |
| Appearance | Colorless to light yellow clear or cloudy liquid; may also be a white to off-white solid. | [1][9] |
| Boiling Point | 288.6 ± 33.0 °C (Predicted at 760 mmHg) | [][11][12] |
| Density | 1.120 ± 0.06 g/cm³ (Predicted) | [][13] |
| Optical Rotation [α]D²⁰ | +63° to +67° (c=1 in Methanol) | [2][9] |
| Refractive Index | 1.477 (Predicted) | [11][12] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO), slightly soluble in Chloroform and Ethyl Acetate. | [7][11][13] |
Structural and Spectroscopic Characterization
Confirming the identity and purity of Boc-D-Pro-OMe is paramount before its use in synthesis. Spectroscopic methods provide a definitive fingerprint of the molecule's structure.
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Infrared (IR) Spectroscopy : The IR spectrum of Boc-D-Pro-OMe is characterized by strong absorption bands corresponding to its key functional groups. The two carbonyl groups—one in the Boc protecting group (carbamate) and one in the methyl ester—give rise to distinct stretches, typically in the range of 1680-1750 cm⁻¹. The C-H stretches from the aliphatic pyrrolidine ring and the bulky tert-butyl group are also prominent.
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Nuclear Magnetic Resonance (¹H NMR) Spectroscopy : ¹H NMR provides a detailed map of the proton environment. The spectrum will clearly show a large singlet around 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group. A singlet around 3.7 ppm represents the three protons of the methyl ester. The protons on the pyrrolidine ring appear as a series of multiplets between approximately 1.8 and 4.4 ppm, with chemical shifts and coupling patterns that are sensitive to the ring pucker and the presence of rotamers due to restricted rotation around the carbamate C-N bond.
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Mass Spectrometry : This technique confirms the molecular weight of the compound. The exact mass is 229.131409 Da.[8][11] Common fragmentation patterns include the loss of the Boc group or parts of it (e.g., isobutylene).
Experimental Methodologies
The following sections detail standardized protocols for the verification and analysis of Boc-D-Pro-OMe's physical properties.
Protocol 1: Determination of Optical Rotation via Polarimetry
The specific rotation is a critical quality control parameter that confirms the enantiomeric purity of Boc-D-Pro-OMe. A deviation from the expected value can indicate racemization or contamination with the L-enantiomer.
Causality Behind Experimental Choices: Methanol is chosen as the solvent based on supplier specifications, ensuring consistency and comparability of results.[2][9] A concentration of 1 g/100 mL (c=1) is standard for achieving a measurable rotation without causing saturation issues. The sodium D-line (589 nm) is the conventional wavelength for this analysis.
Step-by-Step Methodology:
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Instrument Calibration: Calibrate the polarimeter using a blank solvent (methanol).
-
Sample Preparation: Accurately weigh approximately 100 mg of Boc-D-Pro-OMe and dissolve it in methanol in a 10 mL volumetric flask. Ensure the solution is thoroughly mixed and free of bubbles.
-
Measurement: Rinse and fill a 1 dm polarimeter cell with the prepared solution. Place the cell in the instrument and record the observed rotation (α).
-
Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (c * l) where:
-
α is the observed rotation.
-
c is the concentration in g/mL.
-
l is the path length of the cell in decimeters (dm).
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Caption: Workflow for determining optical rotation.
Protocol 2: Structural Confirmation via ¹H NMR Spectroscopy
¹H NMR is the most powerful technique for routine structural verification, providing unambiguous confirmation of the compound's identity and an assessment of its purity.
Causality Behind Experimental Choices: Deuterated chloroform (CDCl₃) is a common solvent for this compound due to its excellent dissolving power and the presence of a residual solvent peak that can be used for chemical shift referencing. Tetramethylsilane (TMS) is added as an internal standard to set the chemical shift scale to 0 ppm.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5-10 mg of Boc-D-Pro-OMe in approximately 0.7 mL of CDCl₃ in a clean NMR tube.
-
Internal Standard: Add a small drop of TMS.
-
Data Acquisition: Place the tube in the NMR spectrometer. Acquire the spectrum using standard parameters (e.g., 400 MHz, 16 scans).
-
Data Processing: Fourier transform the raw data. Phase the spectrum and perform baseline correction.
-
Analysis: Integrate the peaks to determine proton ratios. Analyze chemical shifts and coupling constants to confirm the structure corresponds to Boc-D-Pro-OMe. Check for impurity peaks.
Sources
- 1. CAS 73323-65-6: Boc-D-Proline methyl ester | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Boc-D-Pro-Ome | 73323-65-6 | Benchchem [benchchem.com]
- 5. scbt.com [scbt.com]
- 6. N-Boc-D-proline methyl ester | 73323-65-6 [sigmaaldrich.com]
- 7. usbio.net [usbio.net]
- 8. Boc-D-Pro-Ome | C11H19NO4 | CID 1277667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. N-(tert-Butoxycarbonyl)-D-proline Methyl Ester | 73323-65-6 | TCI AMERICA [tcichemicals.com]
- 11. echemi.com [echemi.com]
- 12. echemi.com [echemi.com]
- 13. BOC-D-PRO-OME price,buy BOC-D-PRO-OME - chemicalbook [chemicalbook.com]
